molecular formula C10H21NO B075486 N,N-Dimethyloctanamide CAS No. 1118-92-9

N,N-Dimethyloctanamide

Cat. No.: B075486
CAS No.: 1118-92-9
M. Wt: 171.28 g/mol
InChI Key: VHRUBWHAOUIMDW-UHFFFAOYSA-N
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Description

N,N-Dimethyloctanamide is an organic compound with the molecular formula C10H21NO. It is also known by other names such as N,N-Dimethylcaprylamide and Octanamide, N,N-dimethyl-. This compound is characterized by its clear, colorless to light yellow liquid appearance and is known for its weak amine odor. It is primarily used as a solvent in various industrial applications due to its stability and solubility properties .

Scientific Research Applications

N,N-Dimethyloctanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in organic synthesis and catalysis. Its ability to dissolve a variety of organic compounds makes it valuable in chemical reactions and processes.

    Biology: The compound is used in the preparation of biological samples and as a solvent for various biochemical assays.

    Medicine: this compound is explored for its potential use in drug delivery systems due to its solubility and stability properties.

    Industry: It is used in the production of polymers, coatings, and as a solvent in the textile and plastic industries

Safety and Hazards

N,N-Dimethyloctanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, toxic if swallowed, and causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Mechanism of Action

Target of Action

N,N-Dimethyloctanamide, also known as DMF, is an organic compound It is believed that this compound interacts with cell membranes.

Mode of Action

The mode of action of this compound involves altering the properties of cell membranes. This alteration can affect the permeability of the membrane, which can influence the uptake of drugs or the movement of ions across the membrane.

Biochemical Pathways

Given its role as a solvent in organic synthesis and catalytic reactions , it can be inferred that it may be involved in various biochemical reactions where it helps in the dissolution of organic compounds.

Pharmacokinetics

Its physical properties such as boiling point, flash point, and vapor pressure suggest that it has high volatility and solubility, which could influence its bioavailability.

Result of Action

Given its interaction with cell membranes and its role in altering their properties, it can be inferred that it may influence cellular processes by affecting the transport of substances across the cell membrane.

Action Environment

This compound is stable in air but can react with strong oxidizing agents . Therefore, environmental factors such as the presence of oxidizing agents and the ambient temperature could influence its action, efficacy, and stability. It should be used in a well-ventilated environment, away from sources of ignition and high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyloctanamide can be synthesized through the reaction of octanoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}8\text{H}{17}\text{COCl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}8\text{H}{17}\text{CON(CH}_3\text{)}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting octanoic acid with dimethylamine in the presence of a dehydrating agent. This method ensures a higher yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although it is relatively stable under normal conditions. Strong oxidizing agents can convert it into corresponding carboxylic acids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in basic or neutral conditions.

Major Products Formed:

Comparison with Similar Compounds

    N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar properties but a lower molecular weight.

    N,N-Dimethylacetamide (DMAc): Another solvent with similar applications but different molecular structure and properties.

    N,N-Dimethylcaprylamide: A compound with a similar structure but different chain length.

Uniqueness: N,N-Dimethyloctanamide stands out due to its specific chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in dissolving a wide range of compounds, making it more versatile compared to shorter or longer chain analogs .

Properties

IUPAC Name

N,N-dimethyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-4-5-6-7-8-9-10(12)11(2)3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRUBWHAOUIMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027364
Record name N,N-Dimethyloctanamide
Source EPA DSSTox
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Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Octanamide, N,N-dimethyl-
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CAS No.

1118-92-9
Record name N,N-Dimethyloctanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-92-9
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Record name N,N-Dimethyloctanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyloctanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyloctanamide
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Record name N,N-DIMETHYLOCTANAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N-Dimethyloctanamide function as a catalytic cosolvent in biphasic reactions, particularly in the context of C-N cross-coupling reactions?

A1: this compound acts as a catalytic cosolvent by improving the solubility of reactants and facilitating their interaction in biphasic systems. [] In C-N cross-coupling reactions, which often involve an aqueous and an organic phase, this compound helps to overcome the mass transfer limitations between these phases. It effectively shuttles reactants between the phases, allowing for a more efficient reaction. This is particularly important for reactions involving catalysts that are preferentially soluble in one phase, as the cosolvent ensures better contact between the catalyst and all reactants. []

Q2: Can you provide an example of how this compound has been successfully employed in a multi-step synthesis of a pharmaceutical compound?

A2: this compound played a key role in a three-step flow synthesis of Imatinib, the active pharmaceutical ingredient in the leukemia drug Gleevec. [] Its use as a catalytic cosolvent in the C-N cross-coupling step eliminated the need for solvent switches, streamlining the process and increasing overall efficiency. This example highlights the potential of this compound to simplify and improve the synthesis of complex molecules, particularly in the context of continuous flow chemistry. []

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